molecular formula C8H7BrClN3 B13927954 6-Bromo-4-chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine

6-Bromo-4-chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B13927954
M. Wt: 260.52 g/mol
InChI Key: YKYVKWCDZDSXBF-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 2488625-51-8) is a high-value heterocyclic building block extensively utilized in medicinal chemistry and anticancer drug discovery. Its molecular framework is a 7-deazapurine, closely mimicking purine bases found in DNA and RNA, which allows it to interact with critical biological targets. This compound is characterized by a fused pyrrolo[2,3-d]pyrimidine core structure with bromo and chloro substituents at the 6- and 4-positions, respectively, and methyl groups at the 2- and 7-positions. These halogen atoms are excellent handles for further synthetic elaboration via metal-catalyzed cross-coupling reactions, enabling the rapid generation of diverse chemical libraries for structure-activity relationship studies. The core pyrrolo[2,3-d]pyrimidine scaffold is recognized for its broad bioactivity, including significant potential as an inhibitor of cyclin-dependent kinases, which are key regulators of the cell cycle. Research indicates that derivatives of this scaffold can exhibit potent antiproliferative effects on various cancer cell lines by inducing cell cycle arrest and apoptosis. As such, this compound serves as a key precursor in the development of targeted kinase inhibitors and novel anticancer agents. It is offered with a purity of ≥98% and should be stored sealed in a dry environment at 2-8°C. This product is intended for research and further manufacturing applications only and is not designed for human or veterinary use.

Properties

Molecular Formula

C8H7BrClN3

Molecular Weight

260.52 g/mol

IUPAC Name

6-bromo-4-chloro-2,7-dimethylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C8H7BrClN3/c1-4-11-7(10)5-3-6(9)13(2)8(5)12-4/h3H,1-2H3

InChI Key

YKYVKWCDZDSXBF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(N2C)Br)C(=N1)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 6-Bromo-4-chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine typically involves:

  • Construction of the pyrrolo[2,3-d]pyrimidine core.
  • Introduction of methyl groups at positions 2 and 7.
  • Halogenation at positions 4 (chlorine) and 6 (bromine).

The synthetic routes are often based on starting materials such as 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine or related intermediates, followed by selective bromination.

Key Synthetic Routes

Cyclization via Condensation of Dichloropropylene Nitrile and Trimethyl Orthoformate

A patented method (CN110386936A) describes the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives through:

  • Condensation of 2-methyl-3,3-dichloropropylene nitrile with trimethyl orthoformate to yield a dichlorobutadiene intermediate.
  • Subsequent cyclization with formamidine salt under basic conditions (alkali) involving addition-condensation and elimination of hydrogen chloride to form the pyrrolo[2,3-d]pyrimidine ring system.

Key parameters include:

Step Reagents/Conditions Temperature (°C) Time (h) Notes
1 2-methyl-3,3-dichloropropylene nitrile + trimethyl orthoformate - - Forms 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene
2 Formamidine salt + alkali (molar ratio 2.0-3.0 : 1.0-1.5 : 1) 0-50 (addition-condensation), 50-110 (elimination) 2-8 (each) One-pot reaction, dropwise addition, cyclization, HCl elimination

This method yields 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediates that can be further functionalized.

Selective Bromination of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Bromination at the 6-position to obtain 6-bromo derivatives is achieved by treatment with N-bromosuccinimide (NBS) in dichloromethane under controlled temperature:

Entry Starting Material Brominating Agent Solvent Temperature (°C) Time (h) Yield (%) Notes
1 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine NBS Dichloromethane 0 to 25 2 93 Stirred at room temp after addition
2 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine NBS Dichloromethane 15 to 23 3 86 Portionwise addition of NBS

These conditions afford 5-bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (positional numbering varies; 5-bromo corresponds to 6-bromo in some nomenclatures) with high yields (86-93%).

Methylation and Further Functionalization

Methyl groups at positions 2 and 7 are introduced either by starting from methylated precursors or by methylation of the pyrrolo[2,3-d]pyrimidine core during intermediate steps. For example, 7-methyl derivatives are common starting points for bromination.

Representative Synthetic Scheme Summary

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%)
1 Condensation 2-methyl-3,3-dichloropropylene nitrile + trimethyl orthoformate Dichlorobutadiene intermediate -
2 Cyclization + HCl elimination Formamidine salt + alkali, 0-110 °C, 2-8 h 4-chloro-7H-pyrrolo[2,3-d]pyrimidine -
3 Methylation (if needed) Methylating agents or methylated starting materials 2,7-dimethyl derivatives -
4 Bromination N-bromosuccinimide, dichloromethane, 0-25 °C 6-bromo-4-chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine 86-93

Detailed Research Findings

Reaction Conditions and Optimization

  • The cyclization step benefits from controlled temperatures (20-40 °C for addition-condensation and 60-80 °C for elimination) to maximize yield and purity.
  • Bromination with NBS is efficient at low temperatures to avoid overbromination or decomposition.
  • The molar ratios of reagents, especially formamidine salt to alkali, are critical for successful cyclization.

Yields and Purification

  • Bromination yields of 86-93% have been reported with straightforward workup involving aqueous quenching, organic extraction, and silica gel chromatography.
  • Cyclization steps typically require filtration, washing, and drying to isolate the pyrrolo[2,3-d]pyrimidine core.
  • Overall yields for multi-step syntheses from diethyl malonate to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine are reported around 45%, indicating moderate efficiency but good scalability.

Structural Confirmation

  • LC-MS data confirm molecular ion peaks consistent with the brominated and chlorinated pyrrolo[2,3-d]pyrimidine derivatives.
  • NMR and other spectroscopic methods are employed to verify substitution patterns and methylation status.

Summary Table of Preparation Methods

Method No. Starting Material(s) Key Reactions Conditions Yield (%) Reference
1 2-methyl-3,3-dichloropropylene nitrile + trimethyl orthoformate Condensation, cyclization with formamidine salt, elimination 0-110 °C, 2-8 h, alkali base -
2 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Bromination with NBS 0-25 °C, 2-3 h, dichloromethane 86-93
3 Diethyl malonate (multi-step) α-alkylation, cyclization, chlorination Multi-step, various ~45 (overall)

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • Positional Selectivity : Bromination at position 6 (target compound) vs. 5 (5-Bromo analog) significantly alters electronic properties and steric interactions .
  • Methylation Effects : The 2,7-dimethyl groups enhance metabolic stability compared to unmethylated analogs like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .
  • Synthetic Flexibility : Chlorination with POCl₃ is a common step, while bromination may employ N-bromosuccinimide (NBS) or direct halogen exchange .

Anticancer and Kinase Inhibition

  • 6-Bromo-4-chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine : Primarily an intermediate for kinase inhibitors targeting VEGF and EGFR pathways. Its methyl groups improve cellular permeability .
  • 4-Chloro-6-methyl-7-phenyl derivative (CAS 872706-14-4) : Demonstrates potent tyrosine kinase inhibition (IC₅₀ < 100 nM) due to the phenyl group enhancing hydrophobic interactions .
  • 2-Amino-4-(m-bromoanilino)-6-benzyl derivative: Exhibits antiangiogenic activity in vitro (IC₅₀ = 0.8 µM against HUVECs) by disrupting VEGF signaling .

Comparison of Physicochemical Properties

Property 6-Bromo-4-chloro-2,7-dimethyl 5-Bromo-4-chloro-7-methyl 4-Chloro-7-phenyl-6-methyl
Molecular Weight 261.5 g/mol 246.5 g/mol 243.7 g/mol
LogP 2.8 (predicted) 2.5 (predicted) 3.1 (experimental)
Solubility Low (DMF/DMSO) Moderate (aqueous NH₃) Low (DCM/THF)
Thermal Stability Stable to 150°C Decomposes at 120°C Stable to 180°C

Insights :

  • Higher lipophilicity (LogP) in phenyl-substituted analogs correlates with improved membrane penetration but reduced aqueous solubility .
  • The 2,7-dimethyl derivative’s stability makes it suitable for prolonged biological assays .

Case Study: SAR of Brominated Derivatives

Structure-Activity Relationship (SAR) trends for brominated pyrrolo[2,3-d]pyrimidines:

Bromine Position :

  • 6-Bromo (target compound): Optimal for stacking interactions in ATP-binding pockets of kinases .
  • 5-Bromo (CAS 1266343-30-9): Less active in kinase assays due to steric clashes with catalytic lysine residues .

Chlorine vs. Amino Groups: 4-Chloro derivatives act as electrophilic intermediates for further functionalization . 4-Amino analogs (e.g., 5-bromo-7-methyl-4-amine) show reduced potency but improved solubility .

Biological Activity

6-Bromo-4-chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 2488625-51-8) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, therapeutic potentials, and relevant case studies.

The molecular formula for 6-Bromo-4-chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is C8H7BrClN3, with a molecular weight of approximately 260.52 g/mol. Its structure includes a pyrrolo[2,3-d]pyrimidine core which is significant for its biological activity.

PropertyValue
Molecular FormulaC8H7BrClN3
Molecular Weight260.52 g/mol
CAS Number2488625-51-8

Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine class often exhibit inhibitory effects on various enzymes and receptors involved in cellular processes. For instance:

  • Dihydrofolate Reductase (DHFR) Inhibition : Similar compounds have demonstrated high affinity for DHFR, which is crucial in the synthesis of nucleotides necessary for DNA replication and repair .
  • Kinase Inhibition : Pyrrolo[2,3-d]pyrimidines have been shown to inhibit tyrosine kinases such as EGFR and VEGFR2, which are implicated in cancer cell proliferation and survival .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 6-Bromo-4-chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine. For example:

  • Cytotoxicity : In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The IC50 values ranged from 29 to 59 µM across different cell types .
  • Mechanistic Insights : The compound induces apoptosis in cancer cells through upregulation of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Case Studies

Several case studies illustrate the biological activity of related pyrrolo[2,3-d]pyrimidines:

  • Study on Compound 5k : A derivative similar to 6-Bromo-4-chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine was tested against HepG2 cells. Results showed that it could induce cell cycle arrest and apoptosis effectively .
  • Comparative Analysis : When compared to established drugs like sunitinib (IC50 = 261 nM), compounds in this class exhibited comparable or superior inhibitory effects on targeted kinases .

Q & A

Q. What are the standard synthetic protocols for 6-Bromo-4-chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine, and how do reaction conditions influence intermediate formation?

The synthesis typically involves multi-step reactions:

  • Step 1: Cyclization of α-bromomethylbenzylketones with pyrrole precursors (e.g., compound 32 ) under reflux to form substituted pyrroles (e.g., 37–39 ) .
  • Step 2: Cyclization with formamide at elevated temperatures to yield pyrrolo[2,3-d]pyrimidin-4-ones (40–42 ) .
  • Step 3: Chlorination using POCl₃ to introduce the 4-chloro substituent (43–45 ), followed by nucleophilic substitution with bromoanilines or other aryl amines to install the 6-bromo group .
  • Methylation: For 7-methyl derivatives, treatment with methyl iodide (MeI) and a base like Cs₂CO₃ in N-methyl-2-pyrrolidone (NMP) is critical .

Key variables: Reaction temperature (reflux vs. room temperature), stoichiometry of POCl₃, and choice of base (e.g., Cs₂CO₃ for methylation) significantly impact intermediate purity and yield .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features confirm its structure?

  • ¹H NMR: Signals for methyl groups (δ ~2.3–3.7 ppm), aromatic protons (δ ~6.8–8.9 ppm), and NH/amine protons (δ ~5.7–10.9 ppm, exchangeable) . For example, the 7-methyl group appears as a singlet at δ ~3.7 ppm .
  • HRMS: Accurate mass determination confirms molecular formula (e.g., [M+H]⁺ for C₉H₈BrClN₃: calculated 287.96, observed 287.95) .
  • X-ray crystallography (if available): Resolves substituent positions and ring conformation .

Advanced Research Questions

Q. How can researchers optimize the chlorination step using POCl₃ to improve yields while minimizing side reactions?

  • Stoichiometry: Use 3–5 equivalents of POCl₃ to ensure complete conversion of hydroxyl to chloro groups .
  • Catalysts: Add catalytic amounts of N,N-dimethylaniline to enhance reactivity and reduce reaction time .
  • Temperature control: Maintain temperatures between 90–110°C to avoid decomposition of sensitive intermediates .
  • Workup: Quench excess POCl₃ with ice-water to prevent over-chlorination and isolate products via filtration or extraction .

Q. What strategies address contradictory bioactivity data between in vitro and cellular assays for kinase inhibition?

  • Membrane permeability: Modify substituents (e.g., 2-methyl or 6-arylmethyl groups) to enhance cellular uptake. For example, 6-(2-chlorophenylethyl) analogs show improved cellular activity compared to unsubstituted derivatives .
  • Off-target effects: Use isoform-selective kinase profiling (e.g., VEGFR-2 vs. EGFR) to identify specificity issues .
  • Metabolic stability: Assess hepatic microsomal stability to rule out rapid degradation in cellular assays .

Q. How does molecular docking inform the design of analogues targeting specific kinase domains?

  • Binding mode analysis: Docking studies (using MOE or AutoDock) reveal interactions between the 6-bromo-4-chloro core and kinase ATP-binding pockets. For example, the 4-chloro group forms a halogen bond with hinge-region residues (e.g., Cys-919 in VEGFR-2) .
  • Substituent optimization: Bulky 6-arylmethyl groups (e.g., naphthylmethyl) improve hydrophobic interactions in the kinase pocket, as seen in compound 11 (IC₅₀ = 12 nM for VEGFR-2) .

Q. What are the challenges in establishing structure-activity relationships (SAR) when multiple substituents vary, and how can multivariate analysis help?

  • Complex SAR: Simultaneous variation of bromo, chloro, and methyl groups complicates trend identification. For instance, 2-methyl substitution may enhance solubility but reduce kinase affinity .
  • Multivariate approaches: Use principal component analysis (PCA) or partial least squares (PLS) to correlate substituent properties (e.g., logP, steric bulk) with bioactivity. Example: A PLS model for 6-arylmethyl derivatives identified ClogP > 3.5 as critical for cellular potency .

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